N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]acetamide
Description
The compound N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3(7),4,8-trien-12-yl]acetamide features a complex tricyclic core (10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3(7),4,8-triene) linked to a 4-methylthiazole moiety via an acetamide bridge.
Properties
IUPAC Name |
2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S2/c1-11-4-3-5-13(6-11)26-17-15(8-21-26)18(28)25-14(10-30-20(25)24-17)7-16(27)23-19-22-12(2)9-29-19/h3-6,8-9,14H,7,10H2,1-2H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXVSJPRVHCROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NC5=NC(=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]acetamide” likely involves multiple steps, including the formation of the thiazole ring, the phenyl group attachment, and the construction of the tetraazatricyclo framework. Typical reaction conditions might include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve scaling up the reactions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, including its mechanism of action and efficacy in treating various diseases.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects on cellular functions.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Thiazole-Triazole Acetamides ()
Compounds such as 9a–9e (e.g., N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives ) share the thiazole-acetamide backbone but replace the tricyclic core with triazole-linked benzimidazole systems. Key differences include:
- Substituent Effects : The 3-methylphenyl group in the target compound may improve lipophilicity compared to halogenated or methoxy-substituted analogues (e.g., 9b–9e ) .
Tetraazatricyclo Systems ()
The compound N-(2-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide shares a similar tetraazatricyclo core but differs in substituents (ethoxyphenyl vs. 4-methylthiazole). This substitution likely alters solubility and target affinity .
Thiadiazole-Triazinoquinazoline Derivatives ()
Compounds like N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazinoquinazolin-6-yl)thio]acetamide feature thiadiazole and triazinoquinazoline moieties.
Physicochemical Properties
- The target compound’s 4-methylthiazole group may enhance membrane permeability compared to ethoxyphenyl or polar substituents .
Bioactivity and Molecular Docking
- Structural Rigidity : The tricyclic core could provide superior binding affinity to enzymatic pockets compared to flexible triazole systems .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]acetamide is a complex organic compound with potential biological activities that warrant investigation. This article reviews its biological properties, including antitumor and antimicrobial activities, through various studies and case analyses.
Chemical Structure
The compound features a thiazole moiety linked to a tetraazatricyclo structure, which is essential for its biological activity. The presence of multiple functional groups contributes to its pharmacological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Recent studies have shown that compounds with thiazole rings exhibit significant anticancer properties. For instance:
- Study Findings : In a study by Evren et al. (2019), derivatives of thiazole were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. The compound demonstrated strong selectivity against both cell lines with an IC50 value lower than that of doxorubicin, indicating potent antitumor efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-methyl-1,3-thiazol-2-yl) derivative | A549 | < 1 |
| Doxorubicin | A549 | 1.5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study : A derivative was tested for activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be ≤0.25 µg/mL against Gram-positive bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤0.25 |
| Escherichia coli | ≤0.25 |
The biological activity of the compound is believed to be linked to its ability to interact with cellular targets through hydrophobic interactions and hydrogen bonding:
- Molecular Dynamics : Simulations indicate that the compound interacts primarily with proteins involved in cell cycle regulation and apoptosis pathways, enhancing its cytotoxic effects against cancer cells .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : A multi-step approach is typically employed, starting with the condensation of 2-amino-5-(3-methylphenyl)thiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. Solvent selection (e.g., dioxane, ethanol-DMF mixtures) and stoichiometric ratios are critical for yield optimization. For example, dropwise addition of chloroacetyl chloride to the amine precursor at 20–25°C in dioxane with TEA minimizes side reactions .
- Optimization : Systematic variation of solvents (polar vs. non-polar), catalysts (e.g., TEA, pyridine), and temperature (reflux vs. room temperature) is advised. Reaction progress should be monitored via TLC, and intermediates purified via recrystallization or column chromatography .
Q. Which analytical techniques are essential for confirming the compound’s molecular structure and purity?
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex tricyclic frameworks, as demonstrated in studies of analogous tricyclo[6.3.1.0³,⁹]dodecane derivatives .
- Spectroscopic Methods :
- NMR : ¹H/¹³C NMR to verify substituent integration and heterocyclic connectivity.
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to validate stoichiometry .
Advanced Research Questions
Q. How can computational modeling assist in predicting the compound’s reactivity or binding interactions in biological systems?
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, studies on benzothiazole-acetamide hybrids used DFT to correlate electronic properties with antimicrobial activity .
- Molecular Docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., enzymes). Docking poses of similar compounds revealed binding affinities to active sites, guided by hydrogen bonding and hydrophobic interactions .
- AI-Driven Design : Machine learning models trained on reaction databases (e.g., Reaxys) can suggest optimal synthetic pathways or predict side products, as highlighted in AI-integrated chemical engineering frameworks .
Q. What strategies resolve contradictions between spectroscopic data and expected structural features?
- Case Study : Discrepancies in ¹³C NMR chemical shifts for carbonyl groups may arise from tautomerism or crystal packing effects. Cross-validation with SC-XRD (e.g., bond lengths and angles) is critical, as shown in tricyclo[6.3.1.0³,⁹]dodecane derivatives where hydrogen bonding altered spectral profiles .
- Dynamic NMR : Variable-temperature NMR can detect conformational exchange in solution, resolving ambiguities in ring junction stereochemistry.
- Comparative Analysis : Benchmark spectral data against structurally validated analogs (e.g., PubChem entries with similar tricyclic cores) .
Q. How can the mechanism of action (MOA) in biological systems be systematically investigated?
- In Vitro Assays :
- Enzyme inhibition studies (e.g., kinase assays) with IC₅₀ determination.
- Cellular viability assays (MTT/XTT) to assess cytotoxicity.
- Isotopic Labeling : ¹⁴C/³H-labeled analogs track metabolic pathways or target engagement.
- Proteomics/Transcriptomics : RNA-seq or SILAC-based proteomics identify differentially expressed genes/proteins post-treatment.
- Structural Biology : Co-crystallization with target proteins (e.g., kinases) to visualize binding modes, as seen in benzimidazole-acetamide hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
